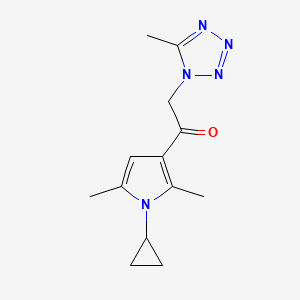![molecular formula C16H21N5O2 B7142651 1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone](/img/structure/B7142651.png)
1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, an ethoxyphenyl group, and a methyltetrazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone typically involves multi-step organic reactionsThe final step involves the formation of the methyltetrazolyl moiety via a cyclization reaction under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(4-Methoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone
- 1-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone
- 1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone
Uniqueness
1-[2-(4-Ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
1-[2-(4-ethoxyphenyl)pyrrolidin-1-yl]-2-(5-methyltetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-3-23-14-8-6-13(7-9-14)15-5-4-10-20(15)16(22)11-21-12(2)17-18-19-21/h6-9,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCIBPZEOAWOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2C(=O)CN3C(=NN=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-oxo-N-[4-(pyridin-4-ylmethoxy)phenyl]-1H-pyridine-3-carboxamide](/img/structure/B7142588.png)
![5-fluoro-N-[4-methyl-3-(propan-2-ylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B7142596.png)
![(4-chloro-3-methylphenyl)-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7142603.png)
![1-[(3-fluorophenyl)methyl]-N-[1-(6-methylpyridazin-3-yl)piperidin-3-yl]triazole-4-carboxamide](/img/structure/B7142606.png)
![N-[1-(1-propylcyclobutanecarbonyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7142609.png)
![[1-[(3-Fluorophenyl)methyl]triazol-4-yl]-[2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142613.png)
![(4-Chloro-3-methylphenyl)-[4-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7142619.png)
![N-[1-(2-chlorophenyl)piperidin-3-yl]-4-methyl-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7142627.png)
![N-[5-cyano-2-(propylamino)phenyl]-2-(2,5-dimethylpyrrolidin-1-yl)acetamide](/img/structure/B7142639.png)
![2-Methoxy-6-[(5-methyltetrazol-1-yl)methyl]pyridine](/img/structure/B7142642.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-2-(5-methyltetrazol-1-yl)acetamide](/img/structure/B7142645.png)

![2-(5-methyltetrazol-1-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7142657.png)
